3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide
Description
3-(3-Acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide is a synthetic small molecule featuring a propanamide linker bridging two heterocyclic systems: a 3-acetyl-substituted indole and a 6-methoxy-1,3-benzothiazol-2(3H)-ylidene moiety. The indole group is acetylated at the 3-position, which may enhance its electron-withdrawing properties and influence binding interactions. The (2E)-configuration of the benzothiazolylidene group ensures spatial alignment critical for molecular recognition.
Properties
Molecular Formula |
C21H19N3O3S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H19N3O3S/c1-13(25)16-12-24(18-6-4-3-5-15(16)18)10-9-20(26)23-21-22-17-8-7-14(27-2)11-19(17)28-21/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,26) |
InChI Key |
SDXSKEMKXAJFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization
Reaction Conditions :
-
Substrate : 6-Methoxy-o-aminothiophenol
-
Carbonyl Source : Acetic anhydride or acetyl chloride
-
Temperature : 0–5°C (initial), then room temperature.
Mechanism :
-
Formation of Thioamide : Reaction of o-aminothiophenol with acetyl chloride yields a thioamide intermediate.
-
Cyclization : Bromine-mediated oxidative cyclization forms the benzothiazole ring.
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Purification | Recrystallization (DMF) |
Functionalization of Indole at C-3 Position
Knoevenagel Condensation
Reaction Conditions :
-
Substrate : Indole-3-carboxaldehyde
-
Active Methylene Compound : Malononitrile or ethyl cyanoacetate
-
Temperature : Reflux (80–100°C).
Mechanism :
-
Condensation : Formation of α,β-unsaturated nitrile or ester at C-3 of indole.
-
Acetylation : Treatment with acetyl chloride in the presence of triethylamine yields 3-acetyl-1H-indole.
| Parameter | Value |
|---|---|
| Solvent | Ethanol or DMF |
| Reaction Time | 3–5 hours |
Coupling of Benzothiazole and Indole Moieties
Propanamide Linker Formation
Reaction Conditions :
-
Benzothiazole Derivative : 6-Methoxy-1,3-benzothiazol-2(3H)-ylidene
-
Propanoyl Chloride : Reacted with benzothiazole in anhydrous dichloromethane (DCM).
Mechanism :
-
Acylation : Nucleophilic attack by the benzothiazole nitrogen on propanoyl chloride forms the propanamide intermediate.
-
Coupling : Reaction with 3-acetyl-1H-indole under Mitsunobu conditions (DIAD, PPh₃).
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) |
One-Pot Multicomponent Coupling
Reaction Conditions :
-
Components : 6-Methoxybenzothiazole, propargyl bromide, 3-acetylindole.
-
Temperature : 60°C.
Mechanism :
-
Alkyne Activation : Propargyl bromide reacts with benzothiazole to form a propargylamide.
-
Cycloaddition : Copper-catalyzed Huisgen reaction with 3-acetylindole yields the final product.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Reaction Time | 8–10 hours |
Comparative Analysis of Synthetic Routes
Critical Challenges and Solutions
-
Regioselectivity in Indole Functionalization : Use of bulky bases (e.g., DBU) minimizes side reactions at N-1.
-
E/Z Isomerism in Benzothiazole Ylidene : Chromatographic separation or selective crystallization ensures E-configuration dominance.
-
Amide Hydrolysis : Anhydrous conditions and low temperatures prevent propanamide degradation .
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential, particularly in drug discovery.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
(Z)-3-(Phenylsulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide (CAS 887202-77-9)
- Structural Differences : Replaces the 3-acetylindole with a phenylsulfonyl group and introduces a sulfamoyl substituent on the benzothiazole ring.
- Functional Implications : The sulfamoyl group may enhance solubility and confer inhibitory activity against carbonic anhydrases or kinases, whereas the phenylsulfonyl moiety could improve metabolic stability .
- Molecular Weight : 467.6 g/mol (vs. target compound’s ~423.5 g/mol), suggesting higher polarity.
Indole-Containing Propanamide Derivatives
3-(3-Acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide (CAS 1324057-09-1)
- Structural Differences : Substitutes the benzothiazolylidene with a 5-methoxyindole-ethyl group.
- Functional Implications : The dual indole system may enhance serotonin receptor binding or tryptophan metabolism modulation, as seen in related indole-amides .
- Molecular Weight : 403.5 g/mol (lower than target compound), likely due to the absence of the heavier benzothiazole ring.
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(6-chloro-1H-indol-1-yl)propanamide (CAS 1574471-08-1)
- Structural Differences : Replaces benzothiazole with benzimidazole and introduces a chloro substituent on indole.
- Functional Implications: Benzimidazole is a known antiviral/antifungal pharmacophore; chloro substitution may improve lipophilicity and membrane permeability .
Propanamide-Linked Heterocycles with Varied Cores
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide
- Structural Differences : Features an isoindole-1,3-dione core and a thiazole ring.
- Thiazole may confer antioxidant or antimicrobial properties .
N-(2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(1H-indol-3-yl)propanamide
- Structural Differences : Incorporates a triazole-oxadiazole hybrid system.
- Functional Implications : Triazole-oxadiazole motifs are associated with anticancer and anti-inflammatory activities due to hydrogen bonding and dipole interactions .
NSAID-Derived Propanamides
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (Compound 50)
- Structural Differences : Based on indomethacin’s scaffold, with a 4-chlorobenzoyl group and methylsulfonamide.
- Functional Implications : Demonstrates COX-2 selectivity; the methylsulfonamide group enhances solubility compared to the target compound’s benzothiazole .
Biological Activity
Introduction
The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide is a complex organic molecule that integrates indole and benzothiazole structures. This unique combination is associated with various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound's structure features an acetyl group on the indole ring and a methoxy group on the benzothiazole, contributing to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 1219577-30-6 |
The biological activity of this compound can be attributed to its structural components:
- Indole Moiety : Known for its role in serotonin receptor modulation, which is crucial in neuropsychological disorders.
- Benzothiazole Unit : Often associated with kinase inhibition, particularly in cancer pathways.
The amide bond present in the propanamide section can undergo hydrolysis under acidic or basic conditions, leading to relevant biological transformations. Additionally, the indole ring can participate in electrophilic aromatic substitution reactions, enhancing its reactivity.
Biological Activities
Research indicates that This compound exhibits several promising biological activities:
Anti-Cancer Activity
Studies on similar compounds have shown that they can inhibit various kinases involved in cancer progression. The benzothiazole component is particularly noted for its ability to interact with targets implicated in tumor growth and metastasis.
Anti-Inflammatory Effects
Compounds with similar structures have demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. For instance, benzothiazoles are often explored for their potential as COX inhibitors, which play a critical role in inflammatory processes.
Neuroprotective Effects
The indole structure has been linked to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have evaluated compounds structurally related to This compound :
- In Vitro Studies : Various derivatives have been synthesized and tested for their inhibitory effects against cancer cell lines. For example, compounds exhibiting IC values in the low micromolar range against specific cancer types were identified.
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to key proteins involved in cancer signaling pathways, indicating a mechanism for its anti-cancer activity.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylbenzothiazole | Benzothiazole with methyl substitution | Antimicrobial |
| 5-Acetylindole | Indole with acetyl group | Antidepressant |
| 4-Methoxybenzothiazole | Benzothiazole with methoxy group | Anticancer |
| 6-Methylbenzothiazole | Benzothiazole with methyl substitution | Antioxidant |
The unique combination of both indole and benzothiazole structures in This compound may confer distinct therapeutic properties not observed in other similar compounds.
Q & A
Q. What are the optimal synthetic routes for 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Amide bond formation between the indole and propanamide precursors using coupling agents like EDCI/HOBt under anhydrous conditions .
- Step 2 : Introduction of the benzothiazole moiety via condensation reactions, often requiring temperature control (e.g., 60–80°C) and solvents like DMF or THF .
- Step 3 : Final purification via column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) .
Key Considerations : Monitor reaction progress with TLC (Rf ~0.3–0.5 in 8:2 hexane:ethyl acetate) and confirm purity via HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., acetyl indole protons at δ ~2.5 ppm, methoxy benzothiazole protons at δ ~3.8 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular weight (e.g., [M+H]+ expected ~450–470 g/mol) .
- X-ray Crystallography : For absolute stereochemistry determination (use SHELX suite for refinement; space group analysis via PLATON) .
Q. What preliminary biological assays are recommended to assess its activity?
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, BRAF) or receptors (e.g., serotonin receptors) at 10 μM concentrations .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility profiling : Employ shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
-
Substituent Modification :
Position Modification Impact Reference Indole C3 Replace acetyl with sulfonamide Enhanced kinase selectivity Benzothiazole C6 Substitute methoxy with ethoxy Improved metabolic stability -
Computational Modeling : Use AutoDock Vina to predict binding poses against targets (e.g., ATP-binding pockets) .
Q. How to resolve contradictions in biological activity data across assays?
- Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Impurity Analysis : Characterize byproducts via LC-MS; impurities >0.1% can skew IC50 values .
Q. What strategies enhance target specificity and reduce off-target effects?
- Proteomic Profiling : Use affinity pull-down assays with biotinylated analogs and streptavidin beads to identify interacting proteins .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; modify labile groups (e.g., methoxy to trifluoromethoxy) .
Q. How to design experiments for elucidating the mechanism of action?
Q. What computational tools predict pharmacokinetic properties?
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), bioavailability (F ~30%), and blood-brain barrier penetration (low) .
- Metabolite Identification : Employ GLORYx for Phase I/II metabolite prediction (e.g., acetyl group hydrolysis) .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Optimize Catalysts : Switch from EDCI/HOBt to PyBOP for sterically hindered amines .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. NMP) to improve reactant solubility .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Standardized Protocols : Pre-treat cells with serum starvation (24 hr) to synchronize growth .
- Quality Control : Implement LC-MS batch certification and store aliquots at -80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
